molecular formula C6H6ClNO2S B1664158 4-Chlorobenzenesulfonamide CAS No. 98-64-6

4-Chlorobenzenesulfonamide

Cat. No. B1664158
CAS RN: 98-64-6
M. Wt: 191.64 g/mol
InChI Key: HHHDJHHNEURCNV-UHFFFAOYSA-N
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Patent
US05374641

Procedure details

A portion of 53 mg of N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide and 78 mg of triethylamine were dissolved in 8 ml of tetrahydrofuran, followed by addition of 25 mg of ethyl chlorocarbonate dissolved in 1 ml of tetrahydrofuran, and stirred at room temperature for 10 minutes. The crystalline deposited was filtered, and the filtrate was then concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 53 mg of N-[2-(4-ethoxycarbonyloxyphenyl)-3-(3-pyridyl)}propyl]-4-chlorobenzenesulfonamide. The spectrometric data supports the structure of [32] as follows.
Name
N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C=CC(C(CC2C=NC=CC=2)C[NH:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=CC=1.C(N(CC)CC)C.C(Cl)(=O)OCC>O1CCCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([S:11]([NH2:10])(=[O:12])=[O:13])=[CH:19][CH:18]=1

Inputs

Step One
Name
N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
53 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CNS(=O)(=O)C1=CC=C(C=C1)Cl)CC=1C=NC=CC1
Name
Quantity
78 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystalline deposited was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
WASH
Type
WASH
Details
from a fraction eluted with methanol-methylene chloride (5:95 v/v)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.